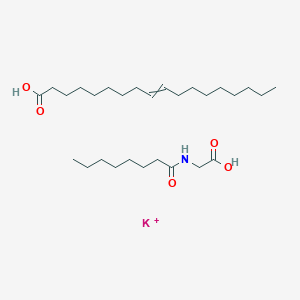

Potassium N-Cocoyl Glycinate

Description

Overview of Amino Acid-Based Surfactants within Green Chemistry Principles

Amino acid-based surfactants are prominent examples of materials developed under the tenets of green chemistry. d-nb.info Their synthesis and lifecycle align with several key principles, including the use of renewable feedstocks, inherent biodegradability, and low toxicity. tandfonline.comub.edu The raw materials for AAS are typically derived from natural sources; the hydrophilic head is an amino acid, and the hydrophobic tail is a fatty acid obtained from vegetable oils such as coconut or palm oil. ulprospector.comscielo.brscielo.br This reliance on renewable biomass contrasts sharply with conventional surfactants synthesized from petrochemicals. d-nb.infosci-hub.se

The synthesis of AAS is an active area of green chemistry research. While traditional methods like the Schotten-Baumann reaction often use harsh reagents like acyl chlorides, which can lead to environmental pollution, significant research has focused on greener alternatives. d-nb.infobbwpublisher.comscirp.org Enzymatic synthesis and whole-cell biocatalysis are notable examples, offering mild reaction conditions and minimizing hazardous byproducts. d-nb.infobbwpublisher.comresearchgate.net For instance, researchers have developed methods to synthesize acyl amino acid surfactants directly from oils, avoiding toxic intermediates. scirp.org

The inherent structure of AAS, particularly the amide bond linking the two moieties, contributes to their favorable environmental profile. whiterose.ac.uk This linkage makes them more susceptible to degradation, rendering them readily biodegradable. ub.eduscielo.brscielo.br Their low toxicity and non-irritating nature are also well-documented in scientific literature, making them a focus for applications where biocompatibility is paramount. scielo.brsci-hub.se

Table 1: Synthesis Routes for N-Acyl Amino Acid Surfactants and Green Chemistry Alignment

| Synthesis Method | Principle | Advantages (Green Chemistry Perspective) | Disadvantages |

| Schotten-Baumann Condensation | Reaction of an acyl chloride with an amino acid in the presence of a base. bbwpublisher.comgoogle.com | High yield. academie-sciences.fr | Uses toxic and irritant fatty acyl chlorides, often derived from phosgene (B1210022) chemistry, leading to environmental and product contamination concerns. d-nb.infobbwpublisher.comscirp.org |

| Direct Dehydration Condensation | Direct reaction between a fatty acid and an amino acid at high temperatures. bbwpublisher.com | Avoids acyl chlorides. | Requires high energy input; can produce side products. |

| Enzymatic Synthesis | Use of enzymes like lipases or aminoacylases to catalyze the amide bond formation. d-nb.infobbwpublisher.com | Mild reaction conditions, high specificity, pollution-free, uses renewable catalysts. bbwpublisher.comresearchgate.net | Yields can be relatively low, and enzyme cost/stability can be a challenge. bbwpublisher.com |

| Fermentation / Whole-Cell Biotransformation | Use of microorganisms to produce the surfactant from a feedstock like cellulosic carbohydrate. bbwpublisher.comresearchgate.net | Low production costs, environmentally friendly, uses renewable feedstocks. bbwpublisher.comresearchgate.net | The technology is not yet mature for large-scale production. bbwpublisher.com |

Chemical Classification of Glycinate (B8599266) Surfactants

Glycinate surfactants belong to the broader family of N-acyl amino acid surfactants. pcc.eu Chemically, they are classified as anionic surfactants because the carboxyl group of the glycine (B1666218) head is deprotonated at neutral or alkaline pH, conferring a negative charge to the hydrophilic portion of the molecule. whiterose.ac.ukacademie-sciences.fr

The general structure consists of three key components:

The Hydrophilic Headgroup: This is derived from glycine (NH₂CH₂COOH), the simplest proteinogenic amino acid. yeserchem.com Its small size is a distinguishing feature compared to other amino acid surfactants. google.com

The Hydrophobic Tail: This is an "N-acyl" group, which for cocoyl derivatives, is a mixture of fatty acid chains derived from coconut oil. industrialchemicals.gov.au The primary components of this mixture are lauric acid (C12) and myristic acid (C14), with smaller amounts of other fatty acids. industrialchemicals.gov.au

The Amide Linkage: The amino group of glycine is connected to the carboxyl group of the fatty acid via a stable amide bond (-CO-NH-). whiterose.ac.uk This bond is a defining characteristic of N-acyl amino acids.

Potassium N-Cocoyl Glycinate is specifically the potassium salt of this N-acyl amino acid. industrialchemicals.gov.au The general structure varies based on the specific fatty acid from the coconut oil mixture. For the lauroyl derivative, the molecular formula is C₁₄H₂₆KNO₃. industrialchemicals.gov.au These surfactants are part of the N-substituted class of AAS, where the substitution occurs on the nitrogen atom of the amino acid. academie-sciences.fr

Historical Trajectory of N-Acyl Glycinate Compound Discovery and Initial Research

The exploration of N-acyl amino acids as surface-active agents dates back to the mid-20th century. Early research focused on the synthesis and fundamental properties of these compounds. A significant publication in 1949 detailed methods for preparing various long-chain N-acyl amino acids, laying the groundwork for future investigations into their surfactant properties. acs.org

Initial studies introduced N-acylglycine and N-acylalanine as the hydrophilic parts of new surfactant structures. academie-sciences.fr Researchers like Hentrich and colleagues published a series of findings on these compounds, evaluating their physicochemical properties. academie-sciences.fr The primary synthesis method used in this early research was the Schotten–Baumann reaction, which allowed for the effective creation of the amide bond between the fatty acid chloride and the amino acid. academie-sciences.fr

The focus of this initial research was to characterize the fundamental surfactant behavior of these novel molecules. Scientists discovered that properties such as surface activity and the critical micelle concentration (CMC) were highly dependent on the length and nature of the hydrophobic alkyl chain and the specific amino acid used as the headgroup. academie-sciences.fr This foundational work established N-acyl amino acids as a versatile class of surfactants, paving the way for the development of specific compounds like this compound for various applications.

Contextualizing this compound within Amphiphilic Chemistry Research

This compound (KCG) is a subject of significant interest within the field of amphiphilic chemistry, which studies molecules that possess both hydrophobic and hydrophilic properties. chalmers.se Research on KCG often focuses on its interfacial properties, aggregation behavior (micelle formation), and rheological characteristics, both alone and in mixed systems. chalmers.sejst.go.jp

Studies have shown that KCG is highly effective at reducing interfacial free energy. sci-hub.se Its performance is often compared to its sodium counterpart (Sodium Cocoyl Glycinate, SCG), with research indicating that KCG can be more efficient in reducing interfacial energy due to the higher mobility and hydrophobicity conferred by the potassium counter-ion, which allows for more preferential adsorption at the air-water interface. sci-hub.se

The aggregation behavior of KCG in aqueous solutions is a key area of study. Like other surfactants, it self-assembles into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC and surface tension at the CMC (γcmc) are fundamental parameters that quantify surfactant efficiency. For the analogous sodium salt, Sodium Cocoyl Glycinate, the CMC has been reported as 0.21 mmol·L⁻¹, with a corresponding surface tension of 33 mN·m⁻¹. scirp.orgacademie-sciences.fr

Table 2: Physicochemical Properties of Cocoyl Glycinate Surfactants

| Parameter | Value | Compound | Conditions | Source |

| Critical Micelle Concentration (CMC) | 0.21 mmol·L⁻¹ | Sodium Cocoyl Glycinate | 25 °C | scirp.orgacademie-sciences.fr |

| Surface Tension at CMC (γcmc) | 33 mN·m⁻¹ | Sodium Cocoyl Glycinate | 25 °C | scirp.orgacademie-sciences.fr |

KCG is also frequently used as a model anionic amino acid surfactant in studies of more complex systems. Research has systematically investigated the phase behavior and rheology of mixtures containing KCG and soap-based surfactants like potassium laurate and potassium myristate. citedrive.com These studies map the transitions from spherical to rod-like micelles and the formation of liquid crystal phases at higher concentrations, which are crucial for formulating products with specific textures and flow properties. citedrive.com Furthermore, the influence of electrolytes on the interfacial rheology of KCG has been explored in depth. The addition of various salts, such as those containing different tetraalkylammonium cations, alters the packing density and intermolecular interactions at the oil-water interface, following patterns described by the Hofmeister series. jst.go.jp This research provides a theoretical basis for tuning the performance of KCG in various industrial applications. jst.go.jp

Properties

CAS No. |

301341-58-2 |

|---|---|

Molecular Formula |

C28H53KNO5+ |

Molecular Weight |

522.8 g/mol |

IUPAC Name |

potassium;octadec-9-enoic acid;2-(octanoylamino)acetic acid |

InChI |

InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1 |

InChI Key |

OPYCWZAISQDBFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Potassium N Cocoyl Glycinate

Chemical Synthesis Pathways for N-Acyl Glycinates

Schotten-Baumann Reaction Mechanisms in N-Acylation of Glycine (B1666218)

The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides from amines and acid chlorides. researchgate.netwikipedia.org In the context of Potassium N-Cocoyl Glycinate (B8599266), this involves the reaction of cocoyl chloride with glycine in the presence of a base. researchgate.net

The mechanism proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of the cocoyl chloride, forming a tetrahedral intermediate. researchgate.netarpnjournals.org The presence of a base, typically an aqueous solution of an alkali metal hydroxide (B78521) like potassium hydroxide, is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the unreacted glycine and driving the reaction towards the product side. researchgate.netorganic-chemistry.org Secondly, it maintains the glycine in its deprotonated, more nucleophilic form. researchgate.net

The reaction is often carried out in a two-phase solvent system, consisting of water and an organic solvent, which is a hallmark of Schotten-Baumann conditions. researchgate.netwikipedia.org The base in the aqueous phase neutralizes the generated acid, while the reactants and the final product may reside in the organic phase. researchgate.net The optimization of this reaction can be complex due to the potential for hydrolysis of the acyl chloride in the aqueous basic environment. cam.ac.uk

| Parameter | Condition | Reference |

| Reactants | Cocoyl Chloride, Glycine | researchgate.net |

| Base | Potassium Hydroxide (or other alkali metal hydroxides) | organic-chemistry.org |

| Solvent System | Typically a two-phase system (water and organic solvent) | researchgate.netwikipedia.org |

| Key Function of Base | Neutralizes HCl byproduct, maintains glycine nucleophilicity | researchgate.netorganic-chemistry.org |

Direct Dehydration Condensation of Fatty Acids with Glycine

A more direct and environmentally benign approach to N-acyl glycinates involves the direct dehydration condensation of fatty acids with glycine or its salts at elevated temperatures. researchgate.netbbwpublisher.com This method avoids the use of acyl chlorides, thus eliminating the generation of corrosive HCl gas and the need for a halogenating agent. bbwpublisher.com

The reaction involves heating a mixture of the fatty acid (e.g., coconut fatty acid) and glycine (or a salt like potassium glycinate) to drive off a molecule of water, thereby forming the amide bond. To achieve high conversion rates, the water produced during the reaction must be continuously removed, often through azeotropic distillation or by carrying out the reaction under a vacuum.

Early research into this method dates back to 1975. researchgate.net Subsequent improvements have focused on optimizing reaction conditions to increase the yield of the N-acyl amino acid salt. For instance, conducting the reaction under a nitrogen atmosphere and continuously removing the generated water can significantly enhance the product yield. researchgate.net Catalysts, such as boric acid, have also been employed to facilitate the reaction and improve conversion rates, with some studies reporting yields of over 95% under optimized conditions. researchgate.net However, the high temperatures required can sometimes lead to side reactions, affecting the purity and color of the final product. researchgate.net

| Parameter | Condition | Reported Yield | Reference |

| Reactants | Fatty Acid, Glycine (or its salt) | researchgate.netbbwpublisher.com | |

| Temperature | High (e.g., >170°C) | >95% (with catalyst) | researchgate.net |

| Key Condition | Continuous removal of water | researchgate.net | |

| Catalyst (example) | Boric Acid | researchgate.net |

Amidation Reactions Utilizing Fatty Acid Anhydrides

Fatty acid anhydrides serve as another class of acylating agents for the synthesis of N-acyl glycinates. bbwpublisher.com The reaction mechanism is analogous to that of acyl chlorides, involving the nucleophilic attack of the glycine amino group on one of the carbonyl carbons of the anhydride (B1165640). This reaction is generally faster than direct dehydration and does not produce HCl.

The principle of this method, proposed as early as 1963, involves the rapid reaction of a fatty acid anhydride with a sodium or potassium salt of an amino acid at elevated temperatures (e.g., 100°C) to generate the corresponding N-acyl amino acid salt. researchgate.net A significant drawback of this method is that for every mole of N-acyl glycinate produced, one mole of the corresponding fatty acid is generated as a byproduct. This necessitates the use of an excess of the anhydride to drive the reaction to completion, which not only increases the cost but also reduces the atom economy of the process. researchgate.net Consequently, this method is less suitable for large-scale industrial production. researchgate.net

| Parameter | Condition | Disadvantage | Reference |

| Reactants | Fatty Acid Anhydride, Glycine Salt | researchgate.netbbwpublisher.com | |

| Temperature | ~100°C | researchgate.net | |

| Byproduct | Fatty Acid (equimolar to product) | Reduced atom economy, increased cost | researchgate.net |

Carbonyl Addition Mechanisms of Fatty Amides

A less common but mechanistically distinct route involves the carbonyl addition to fatty amides. This method utilizes fatty amides and formaldehyde (B43269) as starting materials. researchgate.net The initial step is a catalytic addition to form a primary amidohydrol. This intermediate then undergoes a carbonyl addition reaction with carbon monoxide (CO) in the presence of a suitable catalyst to synthesize the N-acyl amino acid. researchgate.net

For example, N-lauroyl sarcosine (B1681465) has been synthesized using a LiBr-loaded modified palladium halide catalyst under high pressure and low temperature, achieving a yield of 95%. researchgate.net While this method can be highly efficient, the requirement for high-pressure equipment and specialized catalysts can be a limiting factor for its widespread application. researchgate.net

Amidation via Activated Fatty Acid Esters

To circumvent the use of harsh reagents like acyl chlorides, fatty acids can be converted into more reactive "activated" esters. These activated esters can then readily react with glycine under milder conditions to form the amide bond. A common activating agent is N-hydroxysuccinimide (NHS). bbwpublisher.com

The synthesis proceeds in two main steps. First, the fatty acid reacts with NHS in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the NHS-activated ester. This activated ester is then reacted with glycine or its salt to produce the N-acyl glycinate. This method is often employed in laboratory settings for peptide synthesis and can provide high yields of pure product. researchgate.net However, the use of coupling agents like DCC can be problematic for large-scale production due to cost and the formation of byproducts that can be difficult to remove. bbwpublisher.com

| Activation Method | Coupling Agent | Key Feature | Reference |

| N-hydroxysuccinimide (NHS) ester | N,N'-dicyclohexylcarbodiimide (DCC) | Forms a highly reactive ester for efficient amidation. | bbwpublisher.com |

Transamidation of Fatty Acid Methyl Esters with Potassium Glycinate

Transamidation of fatty acid methyl esters (FAMEs) with potassium glycinate offers a greener and more atom-economical route for the synthesis of Potassium N-Cocoyl Glycinate. This method utilizes readily available FAMEs, which can be derived from the transesterification of triglycerides from sources like coconut oil. arpnjournals.org

The reaction involves the nucleophilic attack of the deprotonated amino group of potassium glycinate on the carbonyl carbon of the fatty acid methyl ester, leading to the displacement of methanol (B129727) and the formation of the amide bond. This process is typically carried out at elevated temperatures and can be catalyzed by a base, such as sodium methoxide (B1231860). nih.gov Research has shown that this method can achieve high yields. For instance, the synthesis of sodium N-lauroyl glycinate from methyl laurate and sodium glycinate using sodium methoxide as a catalyst has been reported to reach a yield of 78.7%. researchgate.net More recent developments have explored the use of phase transfer catalysts, such as PEG2000, to facilitate the reaction between the fatty acid methyl ester and potassium glycinate, resulting in high raw material utilization and yield without the need for extensive purification.

A study on the synthesis of Sodium N-Acyl Glycinate from various fatty acid methyl esters and sodium glycinate in a methanol solvent with a sodium methoxide catalyst reported the following conditions and outcomes:

| Parameter | Condition | Reference |

| Reactants | Fatty Acid Methyl Ester, Sodium Glycinate | nih.gov |

| Catalyst | Sodium Methoxide | nih.gov |

| Solvent | Methanol | nih.gov |

| Temperature | 80-90°C | nih.gov |

| Reaction Time | 6-8 hours (reflux) | nih.gov |

Furthermore, a patented method for preparing potassium fatty acylglycinate using a phase transfer catalyst provides specific component distributions in the final product, highlighting the complexity of using natural oil sources.

| Reactants & Catalyst | Reaction Temperature & Time | Resulting Composition of Potassium Cocoyl Glycinate Surfactant |

| Cocinic acid methyl ester (0.1 mol), Glycine potassium (0.1 mol), PEG2000 (8.2g) | 150°C for 8 hours | Caprylyl Glycine potassium (1.8%), Capryl glycine potassium (2.4%), Lauroyl glycine potassium (36.1%), Myristoyl glycine potassium (14.2%), Palmityl glycine potassium (7.9%), Sub-oleoyl glycine potassium (1.7%), Oleoyl (B10858665) glycine potassium (12.8%), Stearyl glycine potassium (1.8%), Glycine potassium (0.2%), Fatty acid potassium (0.4%), PEG2000 (20.4%) |

| Palm kernel methyl oleate (B1233923) (0.1 mol), Glycine potassium (0.1 mol), PEG2000 (8.2g) | 160°C for 6 hours | Caproyl glycine potassium (0.1%), Capriloyl glycine potassium (1.8%), Capryl glycine potassium (2.1%), Laurel Acylglycine potassium (35.2%), Myristoyl glycine potassium (14.3%), Palmityl glycine potassium (7.9%), Sub-oleoyl glycine potassium (1.8%), Oleoyl glycine potassium (13.8%), Stearyl glycine potassium (1.8%), Semen arachidis hypogaeae acylglycine potassium (0.1%), Glycine potassium (0.2%), Fatty acid potassium (0.5%), PEG2000 (20.2%) |

Amidation of Natural Oils and Fats Derivatives

The amidation of derivatives from natural oils and fats represents a direct and atom-economical route for producing N-acyl amino acid surfactants like this compound. This approach utilizes triglycerides or fatty acid methyl esters (FAMEs) derived from sources such as coconut or palm oil as the acylating agents. arpnjournals.orgatlantis-press.combohrium.com

One common method involves the direct amidation of fatty acids, obtained from the hydrolysis of triglycerides, with glycine in the presence of a catalyst. arpnjournals.org Another approach is the aminolysis of FAMEs with the potassium salt of glycine. This reaction is typically carried out at elevated temperatures and sometimes under pressure to drive the reaction towards the formation of the amide bond. Catalysts such as sodium methoxide have been successfully employed in the synthesis of sodium N-cocoyl glycinate from the reaction of fatty acid methyl esters with sodium glycinate, achieving yields as high as 78.7%. researchgate.net

The reaction of fatty acid methyl esters with mono-ethanolamine to produce coco mono-ethanolamide has been studied, providing insights into the amidation process. In this synthesis, variables such as solvent ratio and stirring speed were found to significantly affect the conversion of FAME. arpnjournals.org Similarly, the amidation of methyl esters with diethanolamine (B148213) using a NaOH catalyst has been investigated for the production of diethanolamide surfactants. atlantis-press.com

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Fatty Acid Methyl Esters, Sodium Glycinate | Sodium Methoxide | Not specified | Sodium N-cocoyl glycinate | 78.7% | researchgate.net |

| Coconut Oil FAME, Mono-ethanolamine | ZrCl4 | 4:1 (v/w FAME) solvent ratio, 300 rpm | Coco mono-ethanolamide | Optimal conversion | arpnjournals.org |

| Methyl Esters, Diethanolamine | NaOH | 1:5 mole ratio, 5% NaOH | Diethanolamide surfactant | 68.95% conversion | atlantis-press.com |

Hydrolysis of Fatty Nitriles in Glycinate Synthesis

While the Schotten-Baumann condensation reaction, which involves the reaction of fatty acyl chlorides with amino acids in a basic mixed solvent, is a more commonly used industrial method, the fatty nitrile hydrolysis route offers a different synthetic strategy. researchgate.netresearchgate.net The conventional production of fatty nitriles involves hydrolyzing triglycerides to fatty acids, which are then catalytically reacted with ammonia (B1221849). nih.gov A more recent, one-step method involves the direct vapor-phase reaction of triglycerides with ammonia over a solid acid catalyst, which could potentially streamline the initial steps of this synthetic route. nih.gov

Enzymatic and Biocatalytic Synthesis Routes

In recent years, there has been a significant shift towards greener and more sustainable methods for chemical synthesis. Enzymatic and biocatalytic routes for the production of N-acyl amino acid surfactants, including this compound, have gained prominence due to their mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical methods. bbwpublisher.comd-nb.info

Enzyme-Catalyzed Acylation Reactions for N-Acyl Amino Acid Formation

Enzyme-catalyzed acylation is a key biocatalytic strategy for the formation of N-acyl amino acids. d-nb.infonih.gov Lipases and proteases are the most commonly used enzymes for this purpose. researchgate.netchalmers.se These enzymes can catalyze the acylation of amino acids using fatty acids or their esters as acyl donors. The reactions are typically carried out in non-aqueous or low-aqueous media to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net

Lipases, such as Candida antarctica Lipase (B570770) B (CALB), have been shown to be effective catalysts for the direct condensation of unsaturated fatty acids with ethanolamine, achieving yields of 80-88%. researchgate.net This demonstrates the potential of lipases for selective N-acylation. The mechanism of lipase-catalyzed N-acylation of amino alcohols is thought to proceed through an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov However, the specific structure of the enzyme's active site also plays a crucial role in the selectivity. nih.gov

Aminoacylases are another class of enzymes that show potential for the synthesis of N-acyl amino acids. nih.govresearchgate.net These enzymes, which are part of the hydrolase family, can be used for the reverse reaction of hydrolysis to form amide bonds. nih.gov

| Enzyme | Acyl Donor | Amine | Product | Yield | Reference |

| Candida antarctica Lipase B (CALB) | Unsaturated fatty acids | Ethanolamine | Unsaturated N-acylethanolamines | 80-88% | researchgate.net |

| Novozym 435 (immobilized CALB) | Capric acid | Phenylglycinol | Phenylglycolamide | 89.41% | nih.gov |

| Papain | Not specified | α,ω-diaminoalkane | Dimeric arginine surfactant | Not specified | chalmers.se |

| Porcine pancreatic lipase | Dodecylamine | Cystine, lysine, phenylalanine | N-dodecyl amino acids | ~85% | chalmers.se |

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation utilizes intact microbial cells as catalysts for the synthesis of N-acyl amino acids. d-nb.infonih.gov This approach offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification steps and the potential for in situ cofactor regeneration. The biological synthesis of N-acyl-L-amino acids within a cellular system requires the activation of fatty acids, which is achieved through the formation of activated acyl-phosphates, acyl-adenylates, or acyl-coenzyme A (CoA) thioesters at the expense of ATP. d-nb.infonih.gov

Several enzymes within whole-cell systems, such as N-acyl amino acid synthases (NAS), catalyze the condensation reaction between the activated fatty acid and an amino acid. nih.gov Metagenomic approaches have led to the discovery of various microbial NASs with different substrate selectivities. The expression of these enzymes in host organisms like E. coli has resulted in the production of the corresponding N-acyl amino acids. nih.gov

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic hybrid methodologies combine the advantages of both chemical and enzymatic synthesis to create more efficient and sustainable processes for producing N-acyl amino acid surfactants. researchgate.netbbwpublisher.com This approach can involve using a chemical step to prepare a substrate that is then converted to the final product using an enzyme, or vice versa. For example, a one-pot, two-step chemoenzymatic route has been developed for the synthesis of chiral pyrazolidin-3-ones, which involves an EDDS lyase-catalyzed hydroamination followed by an acid-catalyzed cyclization. acs.org

Another example is the synthesis of non-ionic surfactants from unprotected carbohydrates, amino acids, and fatty alcohols, where the different components are linked through lipase- and protease-catalyzed esterification and transesterification reactions in organic media. nih.gov While chemo-enzymatic methods have the potential to be highly effective, they have not yet been widely promoted for the industrial production of N-acyl amino acid surfactants. researchgate.netbbwpublisher.com

Fermentation-Based Production Technologies

Fermentation-based production offers a potentially low-cost and environmentally friendly route to N-acyl amino acid surfactants. researchgate.netbbwpublisher.com This method involves cultivating microorganisms that are capable of producing these surfactants directly from simple carbon and nitrogen sources. However, this technology is not yet mature and is still in the developmental stages. researchgate.netbbwpublisher.com

The production of biosurfactants through the biodegradation of waste carbohydrate feedstocks is an area of active research that could be applied to the fermentation-based production of amino acid surfactants. nih.gov By utilizing inexpensive substrates derived from waste streams, the production costs could be significantly reduced, making this a more economically viable approach in the future. nih.gov

Green Chemistry Principles in this compound Synthesis

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. wikipedia.org Traditional methods for synthesizing N-acyl amino acids, such as the Schotten-Baumann reaction, often employ a two-phase system consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. lscollege.ac.inphasetransfer.com While water is used to dissolve the amino acid salt and the base, the organic solvent phase contains the acyl chloride and the final product. phasetransfer.com

Advanced methodologies aim to eliminate the need for organic solvents. Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants in different phases (e.g., a solid and a liquid or two immiscible liquids), potentially allowing for solvent-free conditions. acsgcipr.orggoogle.com By enabling reactions to proceed in highly concentrated or neat conditions, PTC enhances productivity and aligns with green chemistry principles. google.com Furthermore, processes are being developed that utilize alternative, environmentally friendly solvents or conduct the reaction entirely in an aqueous medium, thereby simplifying the process and reducing the environmental footprint. scirp.org A French patent application (FR3066194B1) describes a process for synthesizing N-acylated amino acids without using solvents or acid chlorides, highlighting the industry's move in this direction. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. researchgate.net A high atom economy signifies a more sustainable process with minimal waste generation. researchgate.net

The synthesis of this compound can be achieved through several routes, each with a different atom economy.

Acyl Chloride (Schotten-Baumann) Route: This traditional method involves reacting cocoyl chloride with glycine in the presence of a base. scirp.orggoogle.com A major drawback is the generation of a chloride salt as a byproduct, which lowers the atom economy. The cocoyl chloride itself is typically produced from coconut fatty acid using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), which generate significant inorganic waste (SO₂ and HCl, or H₃PO₃ and HCl). scirp.org

Fatty Acid Methyl Ester Route: A greener alternative involves the reaction of fatty acid methyl esters (derived from coconut oil) with potassium glycinate. researchgate.netmyuchem.com This method avoids the use of harsh chlorinating agents and produces methanol as the primary byproduct. Methanol is less hazardous than the byproducts of the acyl chloride route and can potentially be recovered and reused. This pathway significantly improves atom utilization and reduces environmental pollution. researchgate.net

Direct Amidation Route: Another green approach is the direct condensation of a fatty acid with glycine. This reaction produces only water as a byproduct, leading to the highest theoretical atom economy. However, this method often requires high temperatures (e.g., 160°C) and a catalyst, such as sodium methoxide, to proceed efficiently. scirp.org

| Synthetic Route | Primary Reactants | Desired Product | Key Byproducts | Atom Economy Assessment |

|---|---|---|---|---|

| Acyl Chloride (Schotten-Baumann) | Cocoyl Chloride, Glycine, Potassium Hydroxide (2 equiv.) | This compound | Potassium Chloride, Water | Lower; generates inorganic salt waste. The synthesis of the acyl chloride itself has very poor atom economy. |

| Fatty Acid Methyl Ester | Cocoyl Methyl Ester, Potassium Glycinate | This compound | Methanol | Higher; avoids harsh reagents and produces a simple, recoverable organic byproduct. researchgate.net |

| Direct Amidation (Fatty Acid) | Cocoyl Fatty Acid, Glycine, Potassium Hydroxide | This compound | Water | Highest (theoretically); produces only water, but may require more extreme reaction conditions. scirp.org |

This compound is inherently aligned with green chemistry through its use of renewable raw materials. zanchenglife.com The "cocoyl" group is derived from the fatty acids of coconut oil, a readily available and biodegradable vegetable oil. aidic.it The glycine component is an amino acid that can be produced through fermentation or chemical synthesis. organic-chemistry.org

The direct use of natural oils like coconut oil as the acylating agent, rather than purified fatty acyl chlorides, represents a significant step in green synthesis. scirp.org This simplifies the supply chain and avoids the energy-intensive and waste-generating steps of hydrolyzing the oil and converting the resulting fatty acids into acyl chlorides. scirp.org The composition of the final product directly reflects the fatty acid profile of the source oil. scirp.org

| Fatty Acid | Carbon Chain Length | Typical Percentage in Coconut Oil (%) |

|---|---|---|

| Lauric Acid | C12:0 | 45-53% |

| Myristic Acid | C14:0 | 16-21% |

| Caprylic Acid | C8:0 | 5-10% |

| Palmitic Acid | C16:0 | 7-10% |

| Capric Acid | C10:0 | 4-8% |

| Oleic Acid | C18:1 | 5-8% |

| Stearic Acid | C18:0 | 2-4% |

| Linoleic Acid | C18:2 | 1-3% |

Note: The exact composition can vary based on the coconut's origin and processing method. scirp.org

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and reducing energy consumption, all of which are key to developing an economically viable and sustainable manufacturing process.

Catalysts are essential for enhancing reaction rates and enabling reactions to occur under milder, more energy-efficient conditions. Different synthetic routes for this compound employ distinct catalytic systems.

Base Catalysis in Schotten-Baumann Reaction: In the traditional Schotten-Baumann reaction, an aqueous base (like potassium hydroxide) plays a dual role. It neutralizes the hydrochloric acid produced during the condensation, driving the reaction to completion, and it helps maintain the glycine in its deprotonated, more nucleophilic form. lscollege.ac.inorganic-chemistry.org

Alkoxide Catalysis: In the direct synthesis from coconut oil or fatty acid methyl esters, a strong base catalyst like sodium methoxide (CH₃ONa) is used. scirp.orgmyuchem.com The methoxide ion facilitates the transesterification or amidation reaction by acting as a powerful nucleophile or base.

Phase Transfer Catalysis (PTC): PTC is particularly effective for reacting water-soluble salts (like potassium glycinate) with water-insoluble organic reactants (like fatty acid methyl esters). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol (PEG), transports the glycinate anion from the aqueous phase or solid surface to the organic phase where the reaction occurs. researchgate.net A Chinese patent describes the use of PEG2000 as a phase transfer catalyst for the reaction between fatty acid methyl esters and potassium glycinate, promoting a clean and efficient synthesis. researchgate.net The mechanism involves the formation of an ion pair between the catalyst's cation and the glycinate anion, which is then soluble in the organic phase, allowing it to react with the ester.

Autocatalysis: In an innovative approach, it has been shown that N-acyl amino acid surfactants themselves can act as catalysts. For instance, sodium lauroyl glycinate can catalyze the formation of the lauroyl chloride intermediate from lauric acid and a chlorinating agent, likely by forming a reactive anhydride intermediate. rsc.org

| Synthetic Route | Catalyst Example | Catalyst Type | Mechanistic Role |

|---|---|---|---|

| Acyl Chloride (Schotten-Baumann) | Potassium Hydroxide | Base | Neutralizes HCl byproduct and deprotonates amine. organic-chemistry.org |

| Direct Amidation (from Oil) | Sodium Methoxide | Base/Nucleophile | Facilitates the amidation of glycerides at high temperatures. scirp.org |

| Fatty Acid Methyl Ester | PEG2000 | Phase Transfer Catalyst | Transports glycinate anion into the organic phase to react with the ester. researchgate.net |

| Fatty Acyl Chloride Synthesis | N-Lauroyl Glycinate | Organocatalyst (Autocatalysis) | Forms a reactive anhydride intermediate to facilitate the chlorination of the fatty acid. rsc.org |

The kinetics of the synthesis of this compound are significantly influenced by temperature, while pressure is generally less critical for these liquid-phase condensation reactions.

Temperature: The reaction rate of N-acylation, like most chemical reactions, increases with temperature according to the Arrhenius equation. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the formation of the amide bond. For example, the direct amidation of coconut oil with sodium glycinate is conducted at elevated temperatures (~160°C) to achieve a reasonable reaction rate and yield. scirp.org

Pressure: For the synthesis of N-acyl amino acids via Schotten-Baumann or ester amidation routes, the reaction is typically carried out at atmospheric pressure. The reactants and products are generally non-volatile under the employed reaction conditions, making pressure a non-critical parameter. There is little information in the available literature to suggest that applying high pressure would significantly benefit the kinetics or yield of these specific condensation reactions. Process control is therefore focused on other variables like temperature, reactant concentration, mixing efficiency, and catalyst loading.

Stoichiometric Control and Yield Enhancement Strategies

The industrial-scale synthesis of this compound, a prominent N-acyl amino acid surfactant, relies heavily on precise stoichiometric control and advanced yield enhancement strategies to ensure high product purity, cost-effectiveness, and process efficiency. The primary synthetic route, the Schotten-Baumann reaction, involves the acylation of glycine with cocoyl chloride in the presence of a base. google.comgoogleapis.com Optimizing the molar ratios of reactants and implementing innovative process modifications are critical for maximizing yield and minimizing byproduct formation.

Stoichiometric Control in Schotten-Baumann Condensation

Effective synthesis of N-acyl amino acid surfactants necessitates rigorous control over the reactant ratios. In the Schotten-Baumann condensation method, the molar ratio of the fatty acid chloride (cocoyl chloride) to the amino acid (glycine) is a critical parameter. Research indicates that the optimal ratio typically ranges from 1:1 to 1:1.03. googleapis.com This slight excess of the amino acid helps to ensure the complete conversion of the more expensive fatty acid chloride.

During the reaction, one equivalent of the base and one equivalent of the fatty acid chloride are added simultaneously to a cooled, stirred solution of the amino acid. googleapis.com This controlled, simultaneous addition is crucial for maintaining the stoichiometry and the optimal pH of the reaction medium. The pH is carefully maintained between 10 and 11, with a more preferable range of 10.3 to 10.6, to facilitate the nucleophilic attack of the amino group of glycine on the carbonyl carbon of the acyl chloride while minimizing the hydrolysis of the acyl chloride, which would form unwanted alkali metal salts of fatty acids. google.comgoogleapis.com

Below is a data table summarizing the key stoichiometric and process parameters for this reaction.

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Fatty Acid Chloride:Amino Acid) | 1:1 to 1:1.03 googleapis.com | Ensures complete conversion of the fatty acid chloride and minimizes unreacted acyl chloride. |

| Reactant Addition | Simultaneous addition of base and fatty acid chloride googleapis.com | Maintains consistent stoichiometry and pH throughout the reaction, preventing localized excesses. |

| Reaction pH | 10.0 - 11.0 (Preferably 10.3 - 10.6) googleapis.com | Optimizes the nucleophilicity of the amino acid while reducing the hydrolysis of the acyl chloride. |

Yield Enhancement Strategies

Traditionally, fatty acid chlorides are prepared by reacting fatty acids with halogenating agents like thionyl chloride. google.com It has been demonstrated that adding a catalytic amount (0.02 to 2.0 mole %) of an N-acyl amino acid surfactant can effectively catalyze this chlorination step. google.comgoogle.com This approach offers several advantages:

High Yield: The process can achieve quantitative yields. googleapis.com

Process Simplification: The resulting fatty acid chloride intermediate does not require purification via distillation or crystallization before being used in the subsequent Schotten-Baumann reaction. googleapis.comgoogle.com

Product Purity: Since the catalyst is the same as the final product, it does not introduce any foreign contaminants, resulting in a practically colorless and odorless product. googleapis.com

This two-step, one-pot synthesis represents a cost-effective and efficient method for the industrial manufacture of the entire class of N-acyl amino acid surfactants. googleapis.com Other research into synthesizing N-acyl glycine surfactants from different feedstocks, such as palm oil, has also reported very high yields, reaching up to 96%. scielo.br

The following table outlines various strategies and their impact on reaction yield.

| Strategy | Description | Reported Yield |

| Product-Catalyzed Synthesis | Using the N-acyl amino acid surfactant as a catalyst (0.02-2.0 mole %) for the formation of the fatty acid chloride intermediate, followed by the Schotten-Baumann reaction without intermediate purification. google.comgoogle.com | Quantitative googleapis.com |

| Enzymatic Synthesis | Utilizing enzymes like lipase as catalysts for the amidation of amino acids. chalmers.se | ~85% chalmers.se |

| Alternative Feedstock Synthesis | Synthesis of N-acyl glycine surfactant using palm oil as the source of fatty acids. scielo.br | 96% scielo.br |

| Optimized Chemical Synthesis | Various chemical synthesis routes for N-acyl amino acid surfactants under optimized conditions. researchgate.net | 60% to 99% researchgate.net |

By implementing stringent stoichiometric control and innovative yield enhancement strategies like in-situ catalysis and process integration, manufacturers can produce this compound with high purity and efficiency.

Reaction Mechanisms and Chemical Transformation of Potassium N Cocoyl Glycinate

Hydrolytic Stability and Degradation Pathways

The primary degradation pathway for Potassium N-Cocoyl Glycinate (B8599266) is the hydrolysis of its amide bond. This reaction cleaves the molecule into its constituent parts: a coconut fatty acid and glycine (B1666218). The stability of this bond is highly dependent on the chemical environment.

Mechanism of Amide Bond Hydrolysis under Varying Chemical Conditions

The hydrolysis of the amide bond in Potassium N-Cocoyl Glycinate can be initiated under both acidic and basic conditions, following mechanisms analogous to general amide hydrolysis. masterorganicchemistry.comlibretexts.org

Base-Promoted Hydrolysis: In basic solutions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This results in the formation of a tetrahedral alkoxide intermediate. This intermediate then expels the amide anion as the leaving group to reform the carbonyl group, yielding a carboxylic acid. The strongly basic amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. This process is considered base-promoted rather than catalyzed because the hydroxide ion is consumed in the reaction. masterorganicchemistry.com Similar to acidic hydrolysis, these conditions typically require prolonged heating. masterorganicchemistry.com

Some studies on N-acylated peptides have shown that amide bonds can exhibit unexpected instability and undergo cleavage even under mildly acidic conditions at room temperature, a factor influenced by the nature of the N-acyl group. acs.org

Influence of pH on Degradation Kinetics

The rate of hydrolysis of this compound is significantly influenced by pH. Generally, the amide bond is most stable in the neutral pH range and hydrolysis accelerates at both low (acidic) and high (alkaline) pH values.

For practical purposes, such as in cosmetic formulations, this compound is considered to have good hydrolytic stability. It is expected to be very slow to hydrolyze within the environmental pH range of 4 to 9. industrialchemicals.gov.au As a salt of a carboxylic acid, it is expected to be ionized across this pH range. industrialchemicals.gov.au The stability of related sodium cocoyl glycinate is also noted to be a functional requirement in its applications. google.comwhiterose.ac.uk

The table below summarizes the stability and state of this compound at different pH ranges based on available data.

| pH Range | Stability/Behavior | Source(s) |

| 4 - 9 | Expected to be very slow hydrolysis; considered stable. | industrialchemicals.gov.au |

| Acidic | Hydrolysis rate increases; strong acid required for significant degradation. | masterorganicchemistry.comlibretexts.org |

| Alkaline | Hydrolysis rate increases; requires heating. | masterorganicchemistry.com |

It is also noted that changes in pH can affect the physical properties of acyl glycinate solutions. For the related sodium salt, a decrease in pH can lead to precipitation and the formation of a paste, which also reduces foaming power. researchgate.net

Role of Specific Catalysts or Environmental Factors in Hydrolysis

The hydrolysis of the amide bond in N-acyl amino acids can be significantly accelerated by specific catalysts, particularly enzymes.

Enzymatic Catalysis: Enzymes such as acylases (specifically aminoacylase, EC 3.5.1.14) and proteases are known to catalyze the enantioselective hydrolysis of N-acyl L-amino acids. acs.orgharvard.eduharvard.educdnsciencepub.com These enzymes are highly efficient and operate under mild conditions. For instance, Acylase I from porcine kidney or Aspergillus species is broadly used for this purpose. acs.orgharvard.edu Other enzymes like fatty acid amide hydrolase (FAAH) and peptidase M20 domain-containing 1 (PM20D1) are also involved in the hydrolysis and synthesis of N-acyl amino acids in biological systems. elifesciences.orgpnas.orgnih.gov Unnatural N-acyl amino acid analogues have been developed that are resistant to this enzymatic degradation. nomuraresearchgroup.com

In a different context, this compound itself has been used as a surfactant to enhance the enzymatic hydrolysis of lignocellulosic biomass, demonstrating its stability and utility in biocatalytic processes. researchgate.netktappi.kr

Chemical Catalysis: Certain N-acyl amino acid surfactants can act as catalysts in the synthesis of fatty acid chlorides, which are precursors in the production of these same surfactants. google.comgoogleapis.comgoogle.com This suggests a potential for autocatalytic effects under specific synthetic conditions, although this is distinct from simple hydrolytic degradation.

Oxidation and Reduction Mechanisms

The potential for oxidation and reduction of this compound primarily involves the fatty acid chain and the amino acid moiety.

Oxidation: The long alkyl "cocoyl" chain, which is a mixture of saturated and unsaturated fatty acids, can undergo oxidation, particularly at the double bonds of any unsaturated components (like oleic acid).

More specific to the N-acyl amino acid structure, oxidative reactions can occur at the amino acid part. N-acyl amino acids can undergo oxidative decarboxylation in the presence of a catalytic system like Ag+/Cu2+/S2O82− in water to form imides. organic-chemistry.org This reaction proceeds via a 1-amidoalkyl radical intermediate. organic-chemistry.org In biological systems, enzymes like cyclooxygenases (COX-1 and COX-2) can metabolize certain N-acyl amino acids. nih.gov Peptidylglycine α-amidating monooxygenase (PAM) can catalyze the oxidative cleavage of N-oleoyl glycine to produce the primary fatty acid amide, oleamide. nih.gov Some N-acyl amino acids are also synthesized via the oxidation of N-acylamino acid phenylhydrazides. acs.orgacs.org

Reduction: The amide group in this compound is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce amides to amines. This reaction is a standard method in organic synthesis but requires harsh, non-aqueous conditions and is not a typical degradation pathway under normal environmental or formulation conditions.

Polymerization or Oligomerization Phenomena

This compound, in its standard form, does not possess functional groups that would lead to spontaneous polymerization or oligomerization under typical conditions. The molecule lacks polymerizable units like vinyl or acrylic groups.

However, the broader class of amino acid-based surfactants can be intentionally modified to include polymerizable moieties. For example, by incorporating a polymerizable group in the surfactant tail, it is possible to synthesize chiral nanoparticles through processes like miniemulsion polymerization. These specialized "surfmers" (surface-active monomers) are designed for specific applications and are structurally distinct from standard this compound.

Photochemical Reactivity and Decomposition Pathways

The photochemical behavior of N-acyl amino acids can lead to decomposition through various pathways upon absorption of light energy. The reaction often involves the formation of reactive intermediates.

Studies on related N-acetyl amino acid methyl esters show that photolysis can lead to photofragmentation. rsc.org For some N-acyl amino acids, photochemical reactions can proceed through a nitrene intermediate, which is highly reactive and can lead to side products. wikipedia.org For example, the photochemical decomposition of an acyl azide, a related structure, can form a nitrene that undergoes various reactions. wikipedia.org

More recent research has explored the photochemical decarboxylation of amino acid thioacid derivatives using blue LED light, which proceeds via a radical-mediated mechanism. nih.gov Additionally, the deracemization of N-carboxyanhydrides of α-amino acids can be achieved photochemically using a chiral catalyst. nih.gov While these studies are on related derivatives and not directly on this compound, they indicate that the N-acyl amino acid scaffold can be susceptible to photochemical transformations, often leading to decarboxylation or fragmentation through radical or nitrene intermediates. The specific pathways for this compound would depend on the wavelength of light and the presence of any photosensitizers.

Theoretical and Computational Chemistry of Potassium N Cocoyl Glycinate

Quantum Chemical Characterization

Quantum chemical calculations offer a detailed picture of the electronic properties of the N-Cocoyl Glycinate (B8599266) anion, which dictates its chemical behavior and intermolecular interactions. Due to the complexity of Potassium N-Cocoyl Glycinate, which is a mixture of N-acyl glycinates with varying fatty acid chain lengths (primarily C8 to C18), computational studies often focus on a representative molecule, such as N-lauroyl glycinate (C12), to model the system's properties.

The N-Cocoyl Glycinate anion possesses a distinct electronic structure characterized by a polar head group and a nonpolar hydrocarbon tail. The head group, consisting of a carboxylate (-COO⁻) and an amide (-CONH-) functionality, is the site of significant electronic activity.

Analysis of the bonding reveals a combination of covalent bonds within the molecule and ionic interaction between the N-cocoyl glycinate anion and the potassium cation (K⁺). The K⁺ ion is expected to electrostatically associate with the negatively charged carboxylate head group in aqueous solution.

Table 4.1: Calculated Atomic Partial Charges for a Representative N-Acyl Glycinate Anion (e.g., N-lauroyl glycinate)

| Atom/Group | Partial Charge (a.u.) |

| Carboxylate Oxygen (O) | -0.8 to -0.9 |

| Carboxylate Carbon (C) | +0.7 to +0.8 |

| Amide Oxygen (O) | -0.5 to -0.6 |

| Amide Carbon (C) | +0.5 to +0.6 |

| Amide Nitrogen (N) | -0.4 to -0.5 |

| Alkyl Chain Carbons (C) | -0.2 to -0.3 |

| Alkyl Chain Hydrogens (H) | +0.1 to +0.2 |

| Note: These values are illustrative and depend on the specific computational method and basis set used. They represent a typical charge distribution for an N-acyl amino acid surfactant. |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For the N-Cocoyl Glycinate anion, the HOMO is predominantly localized on the carboxylate group, specifically on the non-bonding p-orbitals of the oxygen atoms. This indicates that the carboxylate group is the primary site for nucleophilic attack and interaction with electrophiles, including the potassium counterion and protons in acidic conditions. The energy of the HOMO (E_HOMO) is relatively high, reflecting the molecule's ability to donate electrons.

LUMO: The LUMO is generally distributed over the amide group, particularly the π* antibonding orbital of the carbonyl group. This region can act as an electron acceptor in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, which is characteristic of saturated alkyl chains. The reactivity of the N-Cocoyl Glycinate anion is primarily governed by the functional groups in its head region.

Table 4.2: Representative Frontier Molecular Orbital Energies for an N-Acyl Glycinate Anion

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | -2.5 to -3.5 | Carboxylate Group |

| LUMO | +1.0 to +2.0 | Amide Group |

| HOMO-LUMO Gap | 3.5 to 5.5 | - |

| Note: These are estimated values for a representative N-acyl glycinate anion in a vacuum. The exact energies would vary based on the alkyl chain length and the surrounding environment (e.g., solvent). |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting intermolecular interactions.

For the N-Cocoyl Glycinate anion, the MEP surface shows a region of high negative potential (typically colored red) concentrated around the carboxylate oxygen atoms. This confirms the localization of the negative charge and highlights this area as the most likely site for electrostatic interactions with cations like K⁺ and for the formation of hydrogen bonds with water molecules. The amide group also shows a region of negative potential around the oxygen atom, though less intense than the carboxylate group.

Conversely, the long hydrocarbon tail exhibits a neutral or slightly positive potential (often colored green or blue), consistent with its nonpolar, hydrophobic nature. The MEP surface clearly illustrates the amphiphilic character of the molecule, with a distinct, highly polar head and a nonpolar tail, which is fundamental to its surfactant properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound in solution, allowing for the study of its conformational flexibility and its tendency to self-assemble into larger structures like micelles.

The N-Cocoyl Glycinate molecule possesses significant conformational flexibility due to the numerous rotatable bonds in its long alkyl chain. MD simulations can explore the vast conformational space available to the molecule.

Alkyl Chain Conformations: In an aqueous environment, the hydrophobic alkyl tail tends to adopt a collapsed, folded conformation to minimize its contact with water. However, within the hydrophobic core of a micelle, the chains are more extended.

Head Group Orientation: The orientation of the polar head group is influenced by its hydration shell and interactions with counterions. The flexible linkage between the head group and the tail allows for considerable reorientation at interfaces.

A significant challenge in modeling this molecule is its flexibility, which requires long simulation times to adequately sample the conformational landscape. PubChem, for instance, notes that conformer generation for this compound is disallowed due to its high flexibility and the presence of a salt component nih.gov.

A key application of MD simulations for surfactants is to model their self-assembly into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Simulations can track the spontaneous aggregation of individual surfactant molecules (monomers) in a simulated aqueous solution. These simulations can provide detailed information on:

Micelle Formation and Structure: The process of micellization, from the initial formation of small aggregates to the final spherical or cylindrical micelles, can be observed. The simulations reveal a core-shell structure with the hydrophobic tails sequestered in the core and the hydrophilic glycinate head groups exposed to the water at the surface.

Counterion Binding: The simulations can quantify the degree of potassium ion binding to the micelle surface. The K⁺ ions are not just loosely associated but form a condensed layer around the negatively charged head groups, which helps to reduce electrostatic repulsion between them and stabilize the micelle.

Hydration: The extent of water penetration into the micelle can be assessed. While the core is largely anhydrous, some water molecules may be present in the head group region and the interface between the core and the shell.

Experimental studies on sodium cocoyl glycinate have determined a CMC of approximately 0.21 mmol·L⁻¹, which is significantly lower than that of sodium lauroyl glycinate, indicating a higher tendency for self-assembly scirp.orgresearchgate.net. MD simulations can be used to predict such properties and to understand the molecular factors that influence them, such as the effect of different counterions (e.g., K⁺ vs. Na⁺) on micelle size and shape emory.edu.

Table 4.3: Parameters Investigated in MD Simulations of N-Cocoyl Glycinate Self-Assembly

| Parameter | Description |

| Aggregation Number | The average number of surfactant molecules in a micelle. |

| Micelle Shape and Size | Can be spherical, ellipsoidal, or cylindrical depending on concentration, temperature, and ionic strength. |

| Radial Distribution Functions | Describes the probability of finding a particle (e.g., water, counterion) at a certain distance from another. |

| Order Parameters | Quantify the alignment and ordering of the alkyl chains within the micelle core. |

These simulations are computationally intensive but offer unparalleled detail about the dynamic processes that underpin the macroscopic properties of this compound solutions.

Interaction Dynamics with Solvent Molecules

The interaction of this compound with solvent molecules, primarily water, is critical to its function as a surfactant. Molecular dynamics (MD) simulations of analogous systems, such as sodium N-lauroyl glycinate (SLG), provide significant insights into these interactions. In aqueous solutions, the polar headgroup of the glycinate, consisting of the amide linkage and the carboxylate group, forms strong hydrogen bonds with surrounding water molecules. The potassium counterion also exists in a hydrated state. Conversely, the non-polar cocoyl tail disrupts the hydrogen-bonding network of water, a thermodynamically unfavorable interaction that drives the self-assembly of surfactant molecules into micelles to minimize the exposed hydrophobic area.

MD simulations reveal that the stability of N-acyl glycinate systems in water is influenced by intermolecular interactions, including hydrogen bonding and electrostatic forces. For instance, in mixed surfactant systems, robust hydrogen bonds can form between the amide oxygen of SLG and hydrogen bond donors from other molecules, contributing to the thermodynamic stability of the formulation. The calculated interaction energy can be significant, with values indicating a stable system. nih.gov The hydration layer around the glycinate headgroup is dynamic, with water molecules constantly exchanging. The strength of this hydration and the number of associated water molecules are key factors in determining the surfactant's solubility and critical micelle concentration (CMC).

Density Functional Theory (DFT) Studies.nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT can provide fundamental insights into its geometry, spectroscopic properties, and reactivity at the quantum mechanical level.

DFT calculations are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. These calculated frequencies can be correlated with experimental spectra to provide a detailed assignment of vibrational modes to specific molecular motions.

For N-acyl glycinates, characteristic vibrational modes include the amide I band (primarily C=O stretching), the amide II band (N-H bending and C-N stretching), C-H stretching of the acyl chain, and symmetric and asymmetric stretching of the carboxylate (COO⁻) group. DFT studies on analogous molecules like N-acetylglycine oligomers and dipeptides such as L-alanylglycine have successfully predicted these modes. nih.govnih.gov For example, calculations on N-acetylglycine oligomers have been used to explain the observed vibrational spectra of polyglycine. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.

Table 1: Representative Calculated Vibrational Frequencies for Glycine-Related Peptides from DFT Studies This table is illustrative, based on data for analogous molecules, as specific DFT data for this compound is not publicly available.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Primary Atomic Motion |

|---|---|---|

| Amide I | 1650 - 1700 | C=O stretch |

| Amide II | 1510 - 1570 | N-H bend, C-N stretch |

| COO⁻ (asymmetric stretch) | 1560 - 1600 | Carboxylate stretch |

| COO⁻ (symmetric stretch) | 1400 - 1440 | Carboxylate stretch |

| CH₂ (scissoring) | 1440 - 1470 | Methylene (B1212753) group bend |

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By locating transition states (first-order saddle points on the potential energy surface) and connecting them to reactants and products via intrinsic reaction coordinate (IRC) calculations, a complete reaction pathway can be determined. The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate.

A key reaction for N-acyl glycinates is hydrolysis of the amide bond, which is relevant to their biodegradability. Computational studies on the hydrolysis of similar peptide-like molecules, such as glycylserine, have been performed to compare different mechanistic pathways (e.g., anionic vs. zwitterionic forms). rsc.org Such calculations involve modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the amide carbonyl carbon, followed by the breaking of the C-N bond. The calculations can determine the activation free energy (ΔG‡), providing a direct link to experimental kinetics. rsc.org For this compound, DFT could be used to model the step-by-step mechanism of its synthesis (acylation of glycine) or its degradation (hydrolysis), providing insights that are difficult to obtain experimentally.

Structure-Property Relationships at a Theoretical Level

Computational chemistry provides a framework for understanding how the molecular structure of this compound dictates its macroscopic properties. By systematically modifying the molecular structure in silico, one can establish clear structure-property relationships.

The "cocoyl" designation refers to a mixture of fatty acyl chains derived from coconut oil, primarily lauric acid (C12) and myristic acid (C14). The length and saturation of this chain are paramount to the surfactant's properties.

Acyl Chain Length: Experimental and theoretical studies on various surfactant classes show that increasing the alkyl chain length enhances the hydrophobicity of the molecule. researchgate.net This generally leads to a lower critical micelle concentration (CMC), as aggregation becomes more thermodynamically favorable at lower concentrations. It also increases the packing efficiency at interfaces, which can lead to higher surface activity (greater reduction in surface tension). researchgate.net Molecular modeling can quantify these effects by calculating parameters like the free energy of micellization for N-acyl glycinates with varying chain lengths (e.g., C8, C10, C12, C14).

Saturation: The presence of double bonds (unsaturation) in the acyl chain introduces kinks, which affects how the surfactant molecules pack. researchgate.net Saturated chains are linear and can pack closely together, forming more ordered and stable aggregates. Unsaturated chains, like the oleoyl (B10858665) chain, create steric hindrance that disrupts this tight packing. This can lead to a higher CMC and the formation of less dense interfacial films. researchgate.net Computational models can simulate these packing differences and predict their impact on aggregate morphology and stability.

Table 2: Theoretical Influence of Acyl Chain Structure on N-Acyl Glycinate Properties

| Structural Change | Effect on Molecular Property | Predicted Macroscopic Consequence |

|---|---|---|

| Increase in Acyl Chain Length (e.g., C12 to C16) | Increased Hydrophobicity, Stronger van der Waals Interactions | Lower CMC, Higher Surface Activity, Potentially Higher Krafft Point |

| Introduction of Unsaturation (e.g., Stearoyl to Oleoyl) | Kinked Geometry, Disrupted Inter-chain Packing | Higher CMC, Larger Area per Molecule at Interface, Lower Krafft Point |

The counterion, in this case, potassium (K⁺), plays a crucial role in the behavior of the anionic N-cocoyl glycinate. Its identity influences the surfactant's solubility, CMC, and interaction with surfaces. Theoretical studies comparing sodium (Na⁺) and potassium (K⁺) ions reveal fundamental differences in their interaction with anionic groups like carboxylates.

Molecular dynamics simulations and ab initio quantum chemical calculations have shown that Na⁺ binds more strongly and has a higher affinity for carboxylate groups than K⁺. nih.govresearchgate.net This is attributed to the fact that the smaller ionic radius and higher charge density of Na⁺ provide a better electrostatic match for the localized charge on the carboxylate anion. nih.gov

This stronger binding has several theoretical consequences for the surfactant's behavior:

Ion Pairing: Na⁺ is expected to form tighter contact ion pairs with the glycinate headgroup compared to K⁺. This can more effectively screen the electrostatic repulsion between adjacent headgroups in a micelle or at an interface.

Hydration: K⁺ has a larger ionic radius but a smaller hydrated radius than Na⁺. The difference in hydration shells affects the water structure around the surfactant headgroup and can influence solubility and aggregation properties.

CMC and Aggregation: The more effective charge screening by Na⁺ would theoretically lead to a lower CMC compared to the potassium salt, as it facilitates closer packing of the headgroups and promotes aggregation.

MD simulations of glycine (B1666218) in concentrated salt solutions have confirmed that sodium binding to the carboxylate group is significantly stronger than that of potassium. researchgate.net This fundamental difference in counterion binding is a key determinant of the distinct properties observed for sodium versus potassium salts of N-acyl glycinates.

Advanced Analytical Techniques for Characterization of Potassium N Cocoyl Glycinate

Spectroscopic Analysis for Structural Confirmation and Purity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. bruker.com It is particularly useful for distinguishing between different chemical species and measuring their quantities simultaneously. bruker.com For a complex mixture like Potassium N-Cocoyl Glycinate (B8599266), which consists of a series of N-acyl glycinates with varying fatty acid chain lengths, advanced NMR methods are essential for comprehensive characterization. scirp.org

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for molecular structure elucidation. These techniques map the chemical environments of the hydrogen and carbon atoms within the molecule, allowing for the verification of its core structure.

In the ¹H-NMR spectrum of Potassium N-Cocoyl Glycinate, distinct signals corresponding to the different protons in the molecule are expected. Protons on the carbon atom adjacent to the carbonyl group typically appear deshielded, resonating around 2.0-2.5 ppm. libretexts.org The protons of the methylene (B1212753) group in the glycine (B1666218) moiety would also have a characteristic chemical shift. The long alkyl chains of the cocoyl group would produce a series of overlapping signals in the upfield region of the spectrum.

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the amide and carboxylate groups will appear in the characteristic downfield region for carboxyl carbons, typically between 160-185 ppm. oregonstate.edu The carbons of the glycine unit and the various carbons along the fatty acid chains will each have distinct chemical shifts, allowing for a full carbon skeleton assignment. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Moiety

| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

|---|---|---|

| Glycine Moiety | ||

| α-CH₂ | ~3.9 | ~43 |

| Amide N-H | ~8.0 | - |

| Acyl Chain Moiety | ||

| Carbonyl (C=O) | - | ~175 |

| α-CH₂ (to C=O) | ~2.2 | ~36 |

| β-CH₂ | ~1.6 | ~25 |

| Bulk -(CH₂)n- | ~1.2-1.4 | ~29-30 |

Note: Predicted values are based on typical chemical shifts for similar N-acyl amino acid structures and can vary based on solvent and other experimental conditions.

For complex molecules and mixtures like this compound, 1D-NMR spectra can suffer from signal overlap. nih.gov Two-dimensional (2D) NMR spectroscopy resolves this issue by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org It is used to map out the spin systems within the molecule, helping to piece together the structure of the glycine and fatty acid components.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. wikipedia.org It allows for the unambiguous assignment of which protons are attached to which carbon atoms, greatly simplifying the analysis of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. huji.ac.il HMBC is crucial for connecting the different fragments of the molecule identified by COSY and HSQC. For instance, it can show the correlation between the α-protons of the glycine unit and the carbonyl carbon of the fatty acid chain, confirming the N-acyl linkage.

The application of these 2D techniques is indispensable for the complete and accurate structural assignment of the various components within this compound. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis of N-acyl glycine surfactants by FT-IR reveals characteristic absorption bands that confirm the key structural features of this compound. scielo.br

The FT-IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrations of different chemical bonds. For N-acyl amino acid surfactants, key absorptions include the N-H stretching of the amide, C=O stretching of the amide and carboxylate groups, and the C-H stretches of the long alkyl chains. scirp.orgresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for N-Acyl Glycine Surfactant

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3450 | N-H Stretch | Amide | scielo.br |

| ~2920 & ~2850 | C-H Asymmetric & Symmetric Stretch | Alkyl Chain (CH₂) | scirp.org |

| ~1702 | C=O Stretch | Carboxylic Acid/Carboxylate | scielo.br |

| ~1640 | C=O Stretch (Amide I) | Amide | scielo.br |

These values are typical and can show slight variations based on the specific sample preparation and physical state.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of the components in this compound and for analyzing its composition. scielo.br Since "cocoyl" refers to a mixture of fatty acids derived from coconut oil, MS can identify and quantify the distribution of different N-acyl glycinates. scirp.org

Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing surfactants. scirp.org When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it allows for the analysis of individual components within the mixture. mdpi.com The mass spectrum of this compound will show a series of peaks, each corresponding to an N-acyl glycinate with a different fatty acid chain length (e.g., caprylic, capric, lauric, myristic, palmitic). mdpi.com

Table 3: Composition of Cocoyl Glycine determined by LC/MS Analysis

| Acyl Chain | Formula | Molecular Weight ( g/mol ) | Relative Content (%) |

|---|---|---|---|

| Caproyl (C6:0) | C₈H₁₅NO₃ | 173.21 | 0.2 |

| Capryloyl (C8:0) | C₁₀H₁₉NO₃ | 201.26 | 9.8 |

| Caproyl (C10:0) | C₁₂H₂₃NO₃ | 229.32 | 8.5 |

| Lauroyl (C12:0) | C₁₄H₂₇NO₃ | 257.38 | 51.3 |

| Myristoyl (C14:0) | C₁₆H₃₁NO₃ | 285.43 | 17.6 |

| Palmitoyl (C16:0) | C₁₈H₃₅NO₃ | 313.48 | 8.1 |

| Stearoyl (C18:0) | C₂₀H₃₉NO₃ | 341.54 | 2.5 |

Data adapted from analysis of Sodium Cocoyl Glycinate, which has a similar acyl distribution. Source: scirp.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. For the characterization of this compound, HRMS is invaluable for confirming the identity of each N-acyl glycinate component with a high degree of confidence and for distinguishing between molecules with very similar nominal masses. nih.gov The high mass accuracy and resolution of HRMS platforms, such as those utilizing Orbitrap or FT-ICR analyzers, provide unparalleled sensitivity and precision in localizing modifications and confirming molecular formulas. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a molecule. In this method, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecule's structure. For this compound, which is a mixture of different acyl chain lengths, MS/MS can confirm the core glycine structure and identify the specific fatty acid attached.